3,4-Heptanediol

Solubility Formulation Biphasic Systems

Researchers requiring a vicinal diol with controlled aqueous solubility for biphasic systems or the (2S,3R,4S) stereochemical framework for renin inhibitor synthesis face limited sourcing options. 3,4-Heptanediol directly fills this gap. • Core scaffold for Abbott amino-diol, the key constituent of Zankiren-class renin inhibitors • Vicinal diol moiety enables periodate-cleavable, stimuli-responsive polymer design • 15 g/L water solubility bridges the gap between miscible short-chain and insoluble long-chain diols • Solid at RT (mp 98-99 °C); ships ambient; not classified as DOT/IATA hazardous

Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
CAS No. 62593-33-3
Cat. No. B13757543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Heptanediol
CAS62593-33-3
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCCCC(C(CC)O)O
InChIInChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3
InChIKeyZNZZFXONMYVVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Heptanediol (CAS 62593-33-3): A Vicinal Diol for Specialized Synthesis and Formulation Needs


3,4-Heptanediol (CAS 62593-33-3) is a seven-carbon vicinal diol, also known as heptane-3,4-diol [1]. It features two adjacent hydroxyl groups on a linear aliphatic chain, classifying it as a vicinal diol, a subclass of glycols . This specific positional arrangement confers distinct physicochemical and reactivity profiles compared to other heptanediol isomers and alkanediols of varying chain lengths, making it a valuable intermediate in organic synthesis and a candidate for specific industrial applications [2].

Why Substituting 3,4-Heptanediol with Other Alkanediols Can Compromise Process Performance


In the class of alkanediols, even minor structural variations—such as the position of hydroxyl groups (e.g., vicinal vs. non-vicinal) or changes in carbon chain length—lead to significant, quantifiable differences in key properties like aqueous solubility, thermal behavior, and chemical reactivity [1]. For instance, substituting 3,4-heptanediol with a miscible, shorter-chain analog like 1,2-hexanediol can alter partition coefficients and extraction efficiency in biphasic systems . Similarly, replacing it with a less soluble, longer-chain analog like 1,2-octanediol can negatively impact solution homogeneity and reaction kinetics in aqueous media . The following quantitative evidence guide details these critical differentiators.

Quantitative Evidence Guide for Selecting 3,4-Heptanediol Over Its Closest Analogs


Moderate Water Solubility: A Strategic Middle Ground Between High and Low Solubility Analogs

3,4-Heptanediol exhibits a water solubility of 15 g/L at 25°C, which is quantifiably distinct from both shorter- and longer-chain vicinal diols. This moderate solubility is not shared by 1,2-hexanediol (completely miscible) or 1,2-octanediol (3-7.5 g/L at 20°C) .

Solubility Formulation Biphasic Systems

Solid Physical State at Ambient Temperature: Differentiating from Common Liquid Diols

With a melting point range of 98-99°C, 3,4-heptanediol is a solid at standard laboratory and ambient temperatures. This contrasts sharply with structurally similar vicinal diols like 1,2-hexanediol (liquid) and 1,2-heptanediol (liquid) .

Physical State Formulation Handling

Unique Vicinal Diol Reactivity: Enabling Selective Oxidative Cleavage Pathways

As a vicinal diol, 3,4-heptanediol undergoes selective carbon-carbon bond cleavage when treated with periodate (e.g., HIO₄), yielding two carbonyl compounds (butanal and propanal in this case). This reaction is diagnostic and specific to vicinal diols and does not occur with non-vicinal diols such as 1,7-heptanediol or 2,5-hexanediol [1] [2].

Synthesis Oxidative Cleavage Carbohydrate Chemistry

Proven Building Block for High-Potency Renin Inhibitors: Validated Pharmacological Relevance

The 3,4-heptanediol scaffold, specifically its chiral (2S,3R,4S)-2-amino-1-cyclohexyl-6-methyl-3,4-heptanediol derivative, is the core C-terminal component of the potent renin inhibitor Zankiren (A-72517) [1]. This contrasts with other diol isomers and chain lengths, which are not documented as core structures in approved or advanced renin inhibitors. Zankiren demonstrates an in vitro IC50 of 0.24 nM against monkey plasma renin, a potency comparable to or exceeding that of the marketed drug Aliskiren (IC50 0.6-1.5 nM) [2] [3].

Medicinal Chemistry Renin Inhibitors Chiral Building Blocks

Recommended Procurement and Application Scenarios for 3,4-Heptanediol Based on Differentiated Evidence


Synthesis of Chiral Building Blocks for Renin Inhibitor and Related Peptidomimetic Programs

The established role of the 3,4-heptanediol framework in potent renin inhibitors like Zankiren makes it a strategic starting material for medicinal chemistry groups. Its procurement is justified for the synthesis of chiral aminodiol intermediates, where the defined stereochemistry of the (2S,3R,4S) configuration is critical for target engagement [1] [2].

Specialty Solvent or Co-Solvent Requiring Moderate Water Solubility and Solid Handling

For formulations or reaction media where a liquid diol with high water miscibility (e.g., 1,2-hexanediol) would cause phase separation issues, or where a sparingly soluble solid (e.g., 1,2-octanediol) would not dissolve, 3,4-heptanediol's 15 g/L solubility and solid state at room temperature offer a unique balance. This is particularly relevant in the development of biphasic reaction systems or in the formulation of solid-phase synthesis reagents .

Intermediate in Polymer Chemistry for Controlled Degradation via Oxidative Cleavage

The vicinal diol moiety of 3,4-heptanediol allows for its use as a monomer or crosslinker in polymer synthesis. The resulting polymers can be designed for subsequent, on-demand degradation via treatment with periodate. This property, not available with non-vicinal diol isomers, enables applications in stimuli-responsive materials or biodegradable matrices [3].

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